molecular formula C8H7FN4 B046956 2,4-Diamino-5-fluoroquinazoline CAS No. 119584-70-2

2,4-Diamino-5-fluoroquinazoline

Cat. No. B046956
CAS RN: 119584-70-2
M. Wt: 178.17 g/mol
InChI Key: ZFIDHZVBIBPRBQ-UHFFFAOYSA-N
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Description

2,4-Diamino-5-fluoroquinazoline (DAFQ) is a type of quinazoline compound that has been studied extensively due to its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a heterocyclic compound that contains a nitrogen atom and two nitrogen-containing aromatic rings, as well as a fluorine atom. DAFQ has been studied for its potential use as a drug and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

  • Inhibitors of Toxoplasma Gondii Dihydrofolate Reductase and Tumor Cell Growth

    2,4-Diamino-6-substituted quinazolines, including 2,4-Diamino-5-fluoroquinazoline, have shown promise as potent inhibitors of Toxoplasma gondii dihydrofolate reductase. They also inhibit tumor cell growth in culture, indicating potential as antitumor agents (Gangjee et al., 1998).

  • Selective Inhibitors of Dihydrofolate Reductase from Pneumocystis Carinii

    Derivatives such as 6-substituted 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines have been identified as potent and selective inhibitors of dihydrofolate reductase from Pneumocystis carinii, suggesting applications in treating infections caused by this organism (Gangjee et al., 1995).

  • Anti-tubercular Agents

    The 2,4-diaminoquinazoline series demonstrates good in vivo exposure and bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis, making them potential candidates for tuberculosis drug discovery (Odingo et al., 2014).

  • Dual Toll-like Receptor (TLR) 7/8 Modulators

    Novel 2,4-diaminoquinazolines have been developed as dual TLR7/8 agonists for treating hepatitis B virus, offering reduced off-target activity and potential for clinical development (Embrechts et al., 2018).

  • Anticancer and Antibacterial Activities

    Synthesized 2,4-diamino-5-methyl-6-(N-methyl-substituted benzyl) aminoquinazolines have shown promising anticancer and antibacterial activities, particularly against L1210 Leukemia cells (Meng et al., 1991).

  • Traceless Solid-Phase Synthesis

    The traceless solid-phase synthesis of 2,4-diaminoquinazolines, including methods for producing compounds like prazosin, has been developed, offering good yields and purity (Wilson, 2001).

  • Inhibitors of Candida Albicans Dihydrofolate Reductase

    5-(4-substituted benzyl)-2,4-diaminoquinazolines serve as selective inhibitors of Candida albicans dihydrofolate reductase, with a novel synthetic route being proposed for these compounds (Jagdmann et al., 1995).

Safety and Hazards

2,4-Diamino-5-fluoroquinazoline is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIDHZVBIBPRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152502
Record name 2,4-Quinazolinediamine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119584-70-2
Record name 2,4-Quinazolinediamine, 5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119584-70-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,4-Diamino-5-fluoroquinazoline in medicinal chemistry?

A: this compound serves as a crucial building block in synthesizing folate antagonists, particularly those targeting dihydrofolate reductase (DHFR) [, ]. DHFR plays a vital role in cell growth and proliferation by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for nucleotide biosynthesis. Inhibiting DHFR effectively disrupts DNA synthesis, hindering cancer cell growth.

Q2: How is this compound synthesized?

A: A highly efficient method for synthesizing this compound involves reacting 2,6-difluorobenzonitrile with guanidine carbonate []. This reaction proceeds with excellent yield and showcases broad applicability for synthesizing various 2,4-diaminoquinazolines by utilizing different 2-fluorobenzonitriles.

Q3: Can you provide an example of a potent DHFR inhibitor derived from this compound?

A: Researchers synthesized 5-fluoro-5,8-dideazaisoaminopterin, a potent DHFR inhibitor, starting from this compound []. This compound demonstrated comparable efficacy to methotrexate, a known anti-cancer drug, in inhibiting L1210 leukemia in mice, highlighting the potential of this compound derivatives as anti-cancer agents.

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